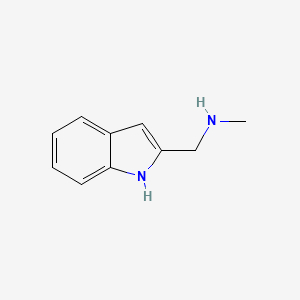

(1H-Indol-2-ylmethyl)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIZNKNSMGEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301289 | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90888-62-3 | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90888-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Indol-2-ylmethyl)methylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Strategic Importance of the Indole-2-methanamine Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Specifically, the (1H-Indol-2-ylmethyl)methylamine moiety represents a privileged scaffold, a key building block for molecules targeting a range of biological pathways. Its presence in pharmacologically active compounds underscores the need for robust, efficient, and scalable synthetic routes. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this valuable intermediate, moving beyond simple procedural lists to explore the underlying chemical principles and rationale that govern methodological choices. We will dissect the most prevalent pathways, offering field-proven insights to navigate potential challenges and optimize reaction outcomes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually disconnecting the target molecule, we can identify key precursors and outline the most viable forward-synthetic strategies. For this compound, three primary disconnections are most logical, each leading to a distinct and widely practiced synthetic approach.

Caption: Primary retrosynthetic pathways for this compound.

This analysis reveals three core strategies:

-

Reductive Amination: Forming the final C-N bond by reacting indole-2-carbaldehyde with methylamine.

-

Amide Reduction: Reducing a pre-formed N-methyl-indole-2-carboxamide.

-

N-Alkylation: Introducing the N-methyl group onto a primary indole-2-methanamine.

A fourth, more complex strategy involves constructing the indole ring itself via methods like the Fischer or Bartoli indole synthesis, which is particularly useful for creating substituted analogs but is often less direct for this specific, unsubstituted target.[2][3][4]

Strategic Synthesis Pathways: A Comparative Analysis

The choice of synthetic route is dictated by factors including starting material availability, scalability, desired purity, and reaction robustness. Below, we analyze the most effective methods.

Pathway I: Reductive Amination of Indole-2-carbaldehyde

This is arguably the most direct and widely employed method for synthesizing the target compound.[5] The strategy involves a two-step, often one-pot, process: the condensation of indole-2-carbaldehyde with methylamine to form a transient imine intermediate, followed by its immediate reduction to the desired secondary amine.

Mechanism & Rationale: The reaction's success hinges on the careful selection of the reducing agent.

-

Sodium Borohydride (NaBH₄): A common, cost-effective choice. However, it can also reduce the starting aldehyde if imine formation is slow, leading to the formation of indole-2-methanol as a byproduct. The reaction is typically run in alcoholic solvents like methanol or ethanol.

-

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder, more selective reducing agents. They are particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde, thus minimizing byproduct formation. STAB is often preferred for its non-toxic byproducts and efficacy in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

-

Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas) is a clean and effective method, particularly for large-scale synthesis, as it avoids stoichiometric inorganic waste.[6]

The causality behind this pathway's popularity is its convergence and efficiency. It directly couples the two key fragments of the molecule in a single synthetic operation.

Pathway II: Reduction of N-Methyl-1H-indole-2-carboxamide

This route involves first synthesizing the N-methyl amide of indole-2-carboxylic acid, followed by the reduction of the amide carbonyl.

Step A: Amide Formation: Indole-2-carboxylic acid is coupled with methylamine using standard peptide coupling reagents. Common choices include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).[5] This step is generally high-yielding and clean.

Step B: Amide Reduction: The resulting carboxamide is then reduced. This requires a powerful reducing agent capable of reducing the highly stable amide functional group.

-

Lithium Aluminum Hydride (LiAlH₄): This is the classic reagent for amide reduction, typically used in ethereal solvents like THF or diethyl ether. It is highly effective but requires stringent anhydrous conditions and careful handling due to its high reactivity with protic sources.

-

Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·DMS, are excellent alternatives that also efficiently reduce amides under milder conditions than LiAlH₄.

This pathway is robust and reliable, though it involves more synthetic steps than direct reductive amination. Its primary advantage lies in circumstances where the starting material is the more stable indole-2-carboxylic acid rather than the aldehyde.

Pathway III: N-Alkylation of 1H-Indole-2-methanamine

This approach begins with the primary amine, 1H-indole-2-methanamine, and introduces the methyl group. This is generally considered the least efficient of the three main pathways for this specific target because it introduces a significant risk of over-alkylation.

Challenges & Causality: Reacting the primary amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) can be difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a facile second alkylation to form the undesired tertiary amine, (1H-indol-2-ylmethyl)dimethylamine. While strategies like using a large excess of the primary amine or employing reductive amination with formaldehyde can mitigate this, they add complexity and purification challenges. Therefore, this route is typically avoided unless the primary amine is readily available and other routes are not feasible.

Quantitative Comparison of Synthesis Pathways

To provide a clear basis for experimental decisions, the pathways are summarized and compared below.

| Parameter | Pathway I: Reductive Amination | Pathway II: Amide Reduction | Pathway III: N-Alkylation |

| Primary Starting Material | Indole-2-carbaldehyde | Indole-2-carboxylic acid | 1H-Indole-2-methanamine |

| Number of Steps | 1 (often one-pot) | 2 | 1 |

| Typical Overall Yield | Good to Excellent (70-90%) | Good (60-85%) | Fair to Poor (30-60%) |

| Key Reagents | NaBH₄, NaBH₃CN, or H₂/Pd-C | EDC/HOBt, LiAlH₄ or BH₃ | CH₃I, NaH |

| Primary Advantage | High efficiency, convergent | Uses stable carboxylic acid starting material | Direct (if starting amine is available) |

| Primary Disadvantage | Aldehyde can be less stable than acid | Requires strong, hazardous reducing agents | High risk of over-alkylation |

| Scalability | Excellent, especially with catalytic hydrogenation | Good, but requires careful handling of hydrides | Poor due to selectivity issues |

Recommended Experimental Protocol: Reductive Amination

Based on its efficiency, scalability, and high yields, the reductive amination of indole-2-carbaldehyde is the recommended pathway. The following protocol provides a detailed, step-by-step methodology.

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Methodology

Reagents & Materials:

-

Indole-2-carbaldehyde (1.0 eq)[7]

-

Methylamine (40% solution in H₂O, 1.5 eq)

-

Sodium Borohydride (NaBH₄, 1.5 eq)

-

Methanol (MeOH), Anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add indole-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration). To this solution, add the methylamine solution (1.5 eq) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The equilibrium for imine formation is favored by the removal of water. While using an aqueous solution of methylamine is common for convenience, for challenging substrates, using methylamine gas or a solution in ethanol/THF with a drying agent like MgSO₄ can improve yields.

-

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes.

-

Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can be a safety hazard. Cooling to 0°C tempers the reactivity of NaBH₄ with the solvent and favors the reduction of the imine over any remaining aldehyde.

-

-

Reaction Completion & Workup: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the intermediate imine.

-

Quenching: Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

-

Trustworthiness Check: The wash with NaHCO₃ removes any acidic impurities and ensures the amine product is in its free base form, which is more soluble in the organic solvent.

-

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of DCM/MeOH, often with 1% triethylamine to prevent the product from streaking on the acidic silica) to afford this compound as a pure compound.

Conclusion

The synthesis of this compound is most effectively achieved via the reductive amination of indole-2-carbaldehyde. This pathway is characterized by its high convergence, operational simplicity, and excellent yields. While the amide reduction route offers a reliable alternative, particularly when starting from indole-2-carboxylic acid, it is less step-economical. A thorough understanding of the mechanistic nuances and the rationale behind the choice of reagents, as detailed in this guide, empowers the research scientist to execute this synthesis with precision, troubleshoot effectively, and adapt the methodology for the creation of diverse and valuable indole-based derivatives.

References

-

Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 293–328. Retrieved from [Link]

-

PubMed. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

-

Hu, Y., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Pharmaceutical Fronts, 5(4), e227-e244. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]

-

Sun, P., et al. (2022). Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry, 20(8), 1747-1751. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Retrieved from [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

-

National Institutes of Health. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]

A Technical Guide to the Chemical Properties of (1H-Indol-2-ylmethyl)methylamine

Introduction

(1H-Indol-2-ylmethyl)methylamine, identified by CAS Number 90888-62-3, is a secondary amine derivative of the indole heterocyclic system.[1] Its structure, featuring a reactive indole nucleus and a nucleophilic secondary amine, makes it a valuable, yet underexplored, building block in synthetic and medicinal chemistry. The indole motif is a cornerstone of numerous biologically active natural products and pharmaceutical agents, rendering its derivatives of perpetual interest to researchers in drug development.[2][3][4]

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who may utilize this compound as a synthetic intermediate or a scaffold for library generation. We will delve into its physicochemical characteristics, propose a robust synthetic methodology based on established chemical principles, analyze its expected spectroscopic signature, and discuss its chemical reactivity and stability.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Experimental data for this compound is not extensively published. However, we can consolidate its fundamental identifiers and predict key properties based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 90888-62-3 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][5] |

| Molecular Weight | 160.22 g/mol | [1][5][6] |

| Canonical SMILES | CNCC1=CC2=CC=CC=C2N1 | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from analogues[7] |

| Boiling Point | Predicted: >300 °C | Inferred from analogues[8][9] |

| Solubility | Predicted: Soluble in common organic solvents (Ethanol, DCM, Ethyl Acetate); slightly soluble in water. | [7][8] |

| pKa | Predicted: ~9-10 (for the secondary amine) | Inferred from amine properties |

Synthesis and Purification

Rationale for Synthetic Approach

Reductive amination involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde (indole-2-carboxaldehyde) and an amine (methylamine). This intermediate is then reduced in situ by a hydride-based reducing agent to yield the target secondary amine. We propose sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over harsher reagents like sodium borohydride because it is milder, tolerant of a wider range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of indole-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition controls any potential exotherm. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, often provides effective separation. Expertise Insight: The addition of a small amount of triethylamine (~0.5%) to the eluent can prevent the amine product from streaking on the silica gel column.

-

Characterization: Collect the appropriate fractions, combine, and remove the solvent in vacuo to afford the pure this compound. Confirm the structure and purity using NMR and Mass Spectrometry.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation. The following are the predicted key spectral features for this compound.

| Technique | Predicted Spectral Features |

| ¹H NMR | ~10-11 ppm (s, 1H, indole NH ); ~7.6-7.0 ppm (m, 4H, aromatic CH ); ~6.4 ppm (s, 1H, C3-H ); ~3.9 ppm (s, 2H, CH ₂-N); ~2.5 ppm (s, 3H, N-CH ₃); ~1.5-2.0 ppm (broad s, 1H, amine NH ) |

| ¹³C NMR | ~136-120 ppm (6C, aromatic); ~101 ppm (C3); ~55 ppm (CH₂); ~35 ppm (CH₃) |

| IR (Infrared) | 3400-3300 cm⁻¹ (N-H stretch, indole); 3350-3250 cm⁻¹ (N-H stretch, sec-amine); 3100-3000 cm⁻¹ (Aromatic C-H stretch); 2950-2800 cm⁻¹ (Aliphatic C-H stretch); ~1600 cm⁻¹ (Aromatic C=C stretch) |

| MS (Mass Spec) | ESI+: [M+H]⁺ = 161.107; EI+: M⁺ = 160.100; Key fragments: m/z 130 (loss of CH₂NH), m/z 145 (loss of CH₃) |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the distinct properties of the indole nucleus and the secondary amine side chain.

Caption: Key reactive sites of this compound.

-

Secondary Amine Reactivity: The methylamino group is basic and will readily form salts upon treatment with acids. As a potent nucleophile, it will react with a wide range of electrophiles, including alkyl halides (quaternization or N-alkylation), acyl chlorides (amide formation), and isocyanates (urea formation).

-

Indole Ring Reactivity: The indole ring system is electron-rich and undergoes electrophilic aromatic substitution. While substitution typically occurs at the C3 position in unsubstituted indoles, the C2-substituent in this molecule may influence the regioselectivity of further reactions. The indole N-H proton is weakly acidic and can be deprotonated by strong bases like sodium hydride to form an indolide anion, which can then be alkylated or acylated.

-

Stability and Storage: Like many amines, this compound is susceptible to atmospheric oxidation over time, which can lead to discoloration.[7] It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[9]

Potential Applications in Research and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate.

-

Medicinal Chemistry: The indole scaffold is a "privileged structure" known to interact with a wide array of biological targets. This compound can serve as a starting point for the synthesis of more complex molecules targeting kinases, G-protein coupled receptors, or other enzyme classes. The secondary amine provides a convenient handle for appending other pharmacophoric groups.

-

Ligand Synthesis: The presence of two nitrogen atoms makes this molecule a candidate for use as a bidentate ligand in organometallic chemistry.[10] Coordination complexes of such ligands can have applications in catalysis and materials science.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule embodying the key features of the indole class, it could be used in FBDD screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.

Conclusion

This compound is a structurally interesting indole derivative with significant synthetic potential. While detailed experimental data remains limited, its chemical properties can be reliably predicted from fundamental principles of organic chemistry. Its synthesis is accessible through standard methodologies like reductive amination, and its dual reactivity—at the secondary amine and the indole nucleus—makes it a valuable tool for chemists in academia and industry. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such versatile building blocks is poised to increase.

References

-

PubChem. 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methylamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(methylaminomethyl)-1H-indol-7-amine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

-

ResearchGate. Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. Available from: [Link]

-

PubChem. N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. N-(1H-indol-4-ylmethyl)-N-methyl-2-propen-1-amine. Available from: [Link]

-

BYJU'S. Physical Properties of Amines. Available from: [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

National Institutes of Health. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available from: [Link]

-

Grokipedia. 2-Methylindole. Available from: [Link]

-

PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available from: [Link]

-

PubMed. Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethyl-aluminium complex. Available from: [Link]

-

ResearchGate. Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. Available from: [Link]

-

Manipal Research Portal. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Available from: [Link]

-

National Institutes of Health. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Available from: [Link]

-

PubChem. 2-Methylindole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. scbt.com [scbt.com]

- 6. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. echemi.com [echemi.com]

- 9. C-(1H-INDOL-5-YL)-METHYLAMINE CAS#: 81881-74-5 [m.chemicalbook.com]

- 10. Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethyl-aluminium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (1H-Indol-2-ylmethyl)methylamine

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel compound (1H-Indol-2-ylmethyl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just procedural steps, but the underlying scientific rationale for experimental choices. Our focus is on creating a self-validating framework for analysis, ensuring data integrity and confident structural elucidation.

Introduction

This compound is a molecule of significant interest within medicinal chemistry due to the prevalence of the indole scaffold in numerous biologically active compounds. Its structural characterization is a critical first step in understanding its potential pharmacological profile. This guide presents a comprehensive spectroscopic analysis, providing the foundational data necessary for its identification and further development.

Molecular Structure and Atom Numbering

To ensure clarity in the interpretation of spectroscopic data, the following standardized numbering scheme for this compound is used throughout this guide.

Caption: Molecular structure and atom numbering scheme for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

A. ¹H NMR Spectroscopy

Expertise & Experience: The Choice of Solvent and Internal Standard

The selection of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, for amines, proton exchange with the solvent or trace water can lead to peak broadening, especially for the N-H protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can slow down this exchange, resulting in sharper N-H signals.[1] Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm, providing a reliable reference point.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | N1-H (indole) |

| ~7.5 | d | 1H | H4 |

| ~7.3 | d | 1H | H7 |

| ~7.0 | t | 1H | H5 |

| ~6.9 | t | 1H | H6 |

| ~6.3 | s | 1H | H3 |

| ~3.8 | s | 2H | C8-H₂ |

| ~2.5 | br s | 1H | N2-H (amine) |

| ~2.3 | s | 3H | C9-H₃ |

Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton (N1-H): The downfield signal at ~11.0 ppm is characteristic of the indole N-H proton, which is deshielded due to the aromaticity of the ring system and its acidic nature.

-

Aromatic Protons (H4, H5, H6, H7): The signals in the range of ~6.9-7.5 ppm correspond to the protons on the benzene portion of the indole ring. Their specific chemical shifts and coupling patterns are influenced by their position relative to the fused pyrrole ring.

-

Pyrrole Proton (H3): The singlet at ~6.3 ppm is assigned to the H3 proton of the indole ring.

-

Methylene Protons (C8-H₂): The singlet at ~3.8 ppm, integrating to two protons, is attributed to the methylene group connecting the indole ring to the methylamine moiety.

-

Amine N-H Proton (N2-H): The broad singlet at ~2.5 ppm is characteristic of the secondary amine proton. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

-

Methyl Protons (C9-H₃): The singlet at ~2.3 ppm, integrating to three protons, corresponds to the methyl group of the methylamine side chain.

Experimental Protocol: ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy

Expertise & Experience: Ensuring Quantitative Accuracy

While standard ¹³C NMR provides chemical shift information, quantitative analysis (i.e., ensuring peak intensities correlate with the number of carbon atoms) requires longer relaxation delays between pulses. For structural confirmation, a standard acquisition is usually sufficient. The broad range of chemical shifts in ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule.[3]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~137.0 | C7a |

| ~136.5 | C2 |

| ~128.0 | C3a |

| ~121.0 | C5 |

| ~120.0 | C4 |

| ~119.0 | C6 |

| ~111.0 | C7 |

| ~100.0 | C3 |

| ~45.0 | C8 |

| ~35.0 | C9 |

Interpretation of the ¹³C NMR Spectrum

-

Indole Carbons (C2-C7a): The signals in the aromatic region (~100-140 ppm) correspond to the eight carbon atoms of the indole ring. The quaternary carbons (C2, C3a, C7a) typically have lower intensities.

-

Methylene Carbon (C8): The signal around 45.0 ppm is assigned to the methylene carbon.

-

Methyl Carbon (C9): The upfield signal at approximately 35.0 ppm is characteristic of the methyl carbon of the amine side chain.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans.

II. Mass Spectrometry (MS)

Expertise & Experience: Choosing the Right Ionization Technique

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like this compound, which is a relatively small, polar molecule, several ionization techniques could be employed.[4][5]

-

Electron Ionization (EI): A "hard" ionization technique that can cause extensive fragmentation, providing a detailed fingerprint of the molecule. However, the molecular ion peak may be weak or absent.[6]

-

Chemical Ionization (CI): A "softer" ionization method that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight.[7]

-

Electrospray Ionization (ESI): A very soft ionization technique ideal for polar molecules, typically yielding a strong [M+H]⁺ signal. This is often the method of choice for this type of compound when coupled with liquid chromatography.[8]

Predicted Mass Spectrum Data (ESI+)

| m/z | Interpretation |

| 161.11 | [M+H]⁺ (Molecular Ion + Proton) |

| 144.08 | [M+H - NH₂CH₃]⁺ (Loss of methylamine) |

| 130.07 | [Indole-CH₂]⁺ (Indolylmethyl cation) |

Interpretation of the Mass Spectrum

The presence of a strong signal at m/z 161.11 in the positive ion mode ESI mass spectrum would confirm the molecular weight of this compound (C₁₀H₁₂N₂, MW = 160.22) with the addition of a proton. The fragmentation pattern, including the loss of the methylamine group (m/z 144.08) and the formation of the stable indolylmethyl cation (m/z 130.07), provides further structural validation.

Experimental Protocol: LC-MS (ESI) Data Acquisition

Caption: Workflow for LC-MS (ESI) analysis.

III. Infrared (IR) Spectroscopy

Expertise & Experience: Sample Preparation for Optimal Results

FTIR spectroscopy provides information about the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is a common and reliable sample preparation technique.[9] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum.[10] Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis of the solid sample with minimal preparation.[11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~3300 | Weak, Broad | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-N stretch |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum

-

N-H Stretching: The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The weaker, broader band around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amine.[12]

-

C-H Stretching: The bands between 3100-3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic indole ring, while the bands in the 2950-2850 cm⁻¹ region are from the aliphatic methylene and methyl groups.

-

C=C Stretching: The absorption at ~1620 cm⁻¹ is indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-N Stretching: The C-N stretching vibration appears around 1250 cm⁻¹.

-

Aromatic C-H Bending: The strong band at ~740 cm⁻¹ is a characteristic out-of-plane bending vibration for ortho-disubstituted benzene rings, which is consistent with the indole structure.

Experimental Protocol: FTIR (KBr Pellet) Data Acquisition

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IV. Conclusion

The comprehensive application of NMR, MS, and IR spectroscopy provides a robust and self-validating framework for the structural elucidation of this compound. The predicted data presented in this guide, based on the known spectroscopic behavior of similar chemical moieties, serves as a reliable reference for researchers. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational spectroscopic information is indispensable for the confident identification and further investigation of this promising molecule in the field of drug discovery and development.

References

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]

-

Environmental Context. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

-

NMR Sample Preparation. (n.d.). NMR Sample Preparation. [Link]

-

Sample preparation for FT-IR. (n.d.). Sample preparation for FT-IR. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Canadian Journal of Chemistry. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. [Link]

-

UCLA Chemistry. (n.d.). IR: amines. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

-

ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. [Link]

-

Indole Synthesis SI. (n.d.). 20230818 Indole Synthesis SI. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. (2011). (PDF) Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Supporting information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

-

NIST WebBook. (n.d.). 1H-Indole-3-ethanamine, α-methyl-. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. [Link]

-

PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. [Link]

-

ResearchGate. (n.d.). (PDF) Far infrared spectrum of methylamine. [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 1-methyl-. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 5. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to N-((1H-Indol-2-yl)methyl)methanamine

Executive Summary: This guide provides an in-depth technical overview of N-((1H-Indol-2-yl)methyl)methanamine, a secondary amine derivative of the indole scaffold. This compound is a valuable building block for medicinal chemistry and drug discovery, serving as a structural analog of tryptamine. This document details its nomenclature, structural and physicochemical properties, a robust synthetic protocol via reductive amination, and its potential applications for researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for interacting with a wide range of biological targets. While tryptamines substituted at the 3-position are extensively studied, 2-substituted analogs like N-((1H-Indol-2-yl)methyl)methanamine represent a less explored but equally promising chemical space.

This compound, a structural isomer of N-methyltryptamine, offers a different spatial arrangement of the amine sidechain relative to the indole nitrogen. This distinction can profoundly influence receptor binding affinity, selectivity, and metabolic stability, making it a molecule of significant interest for developing novel therapeutics, particularly in neuroscience and oncology.[1][2]

Nomenclature and Structure

IUPAC Name and CAS Registry

-

Systematic IUPAC Name: N-((1H-Indol-2-yl)methyl)methanamine

-

Other Names: (1H-Indol-2-ylmethyl)methylamine[3]

-

CAS Number: 90888-62-3[3]

-

Molecular Formula: C₁₀H₁₂N₂[3]

-

Molecular Weight: 160.22 g/mol [3]

Molecular Structure

The molecule consists of a 1H-indole ring system where a methylaminomethyl group (-CH₂NHCH₃) is attached to the C2 position. It is crucial to distinguish it from its more common C3-substituted isomer, (1H-Indol-3-ylmethyl)methylamine, and the primary amine, (1H-Indol-2-yl)methanamine.

Caption: Retrosynthetic path for the target amine.

Recommended Synthetic Protocol: Reductive Amination

This protocol provides a self-validating system for synthesizing the title compound with high fidelity. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is milder than sodium borohydride (NaBH₄), selective for imines over aldehydes, and does not require strictly anhydrous conditions.

Materials:

-

Indole-2-carboxaldehyde (1.0 eq) [4]* Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Step-by-step reductive amination workflow.

Detailed Steps:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-2-carboxaldehyde (1.0 eq) and the solvent (DCM or DCE).

-

Imine Formation: Add the methylamine solution (1.5 eq) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion, which is the species that gets reduced. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to control the initial effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to elute the product.

Chemical Reactivity and Stability

Reactivity Profile

-

N-Alkylation/Acylation: The secondary amine is a potent nucleophile and can be readily alkylated or acylated to generate tertiary amines or amides, respectively. This serves as a key handle for library synthesis.

-

N-H Deprotonation (Indole): The indole N-H can be deprotonated with a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi), allowing for substitution at the N1 position (e.g., N-methylation to form a derivative like CAS 3514-15-6). [5][6]* Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. While substitution typically favors the C3 position, this position is already occupied by a proton. Under certain conditions, substitution may occur at other positions on the benzene ring.

Stability and Storage

N-((1H-Indol-2-yl)methyl)methanamine is a relatively stable compound. However, like many amines, it can be susceptible to air oxidation over long periods, which may result in discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C). [6]

Applications in Research and Drug Development

As a tryptamine analog, the primary applications of this scaffold lie within drug discovery and neuroscience.

Role as a Synthetic Intermediate

The compound is a versatile intermediate. The secondary amine provides a reactive site for diversification, allowing chemists to append various functional groups to explore structure-activity relationships (SAR). This is a common strategy in the synthesis of compound libraries for high-throughput screening. [7]

Potential as a Pharmacophore in Neuroscience

Tryptamine derivatives are well-known for their interactions with serotonin (5-HT) receptors. [8]The specific substitution pattern of N-((1H-Indol-2-yl)methyl)methanamine could lead to unique binding profiles at 5-HT receptor subtypes, such as 5-HT₂A, 5-HT₂C, or 5-HT₁A. [1]Such compounds are actively investigated for their potential in treating a range of neuropsychiatric disorders, including depression, anxiety, and psychosis. Recent research focuses on designing tryptamines that retain therapeutic benefits without inducing psychedelic effects. [9]The unique 2-substituted structure could be advantageous in achieving this selectivity.

Conclusion

N-((1H-Indol-2-yl)methyl)methanamine is a synthetically accessible and versatile indole derivative with significant potential in medicinal chemistry. Its structural isomerism with classic 3-substituted tryptamines provides a valuable tool for researchers to probe the structural requirements of biological targets. The robust reductive amination protocol outlined herein offers a reliable method for its preparation, enabling further exploration of its chemical reactivity and pharmacological activity. This compound remains a promising scaffold for the development of next-generation therapeutics targeting the central nervous system and beyond.

References

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

-

Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2025). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. Available at: [Link]

- Mittapelli, V., et al. (2009). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines. Indian Journal of Chemistry, 48B, 590-594. Available at: https://www.researchgate.net/publication/236005705_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-substituted-1H-indole-3-ylethanamines

-

Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

-

Eshleman, A. J., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]

-

Szára, S., et al. (1962). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 5(2), 333-341. Available at: [Link]

-

RSC Publishing. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

-

Lee, H., et al. (2021). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Frontiers in Pharmacology, 12, 780336. Available at: [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Available at: [Link]

-

ResearchGate. (2019). An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis (IR, NMR, UV–Vis, MEP diagrams, NBO, NLO, FMO) of the 1,5-methanoazocino[4,3-b]indole core structure. Available at: [Link]

-

PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 3514-15-6|N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]

- 8. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Indoleamines: A Technical Guide to Their Discovery, History, and Core Functions

Abstract: This in-depth technical guide provides a comprehensive exploration of the discovery and history of indoleamines, with a primary focus on the seminal molecules serotonin and melatonin. Tailored for researchers, scientists, and drug development professionals, this document details the foundational experiments, key scientific figures, and the evolution of our understanding of these critical signaling molecules. It elucidates the biosynthetic pathways, receptor signaling cascades, and the causality behind the experimental choices that defined this field. This guide includes detailed historical protocols, quantitative data, and visual diagrams of signaling pathways to offer a robust resource for both historical context and modern application.

Part 1: The Serendipitous Unraveling of a Ubiquitous Signaling Molecule: The Discovery of Serotonin

The story of serotonin is a compelling narrative of independent discoveries converging on a single, vital molecule. Its initial identification arose from two distinct lines of physiological inquiry: gastrointestinal motility and vascular tone.

'Enteramine': An Amine from the Enterochromaffin Cells

In the 1930s, the Italian pharmacologist Vittorio Erspamer was investigating the chemical mediators of the gastrointestinal tract.[1] He observed that extracts from enterochromaffin cells of the gut mucosa contained a substance that caused potent smooth muscle contraction.[2] Erspamer demonstrated that this substance was a previously unknown amine, which he aptly named "enteramine."[1] His early work, published in 1937, laid the groundwork for understanding the profound role of this molecule in gut physiology.[3]

'Serotonin': A Tonic from the Serum

Contemporaneously, across the Atlantic at the Cleveland Clinic, a team of researchers including Irvine Page, Maurice Rapport, and Arda Green were investigating substances involved in blood clotting and hypertension.[4] They identified a vasoconstrictor substance released from platelets in clotted blood serum.[5][6] In 1948, they successfully isolated this "serum tonic" factor and named it "serotonin."[4] A year later, Rapport identified the chemical structure of serotonin as 5-hydroxytryptamine (5-HT).[4]

The Unification of Enteramine and Serotonin

It was in 1952 that Erspamer and his colleague Asero demonstrated that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine.[3] This unification marked a pivotal moment, revealing that a single indoleamine played crucial roles in both the gut and the vascular system. The subsequent discovery of serotonin in the central nervous system in 1953 by Betty Twarog and Page opened a new frontier in neuroscience, implicating 5-HT in the regulation of mood, sleep, and cognition.[2]

Physicochemical Properties of Serotonin

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its study and manipulation in experimental and therapeutic contexts.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [7] |

| Molar Mass | 176.215 g/mol | [7] |

| Appearance | White powder | [7][8] |

| Melting Point | 167.7 °C | [7][8] |

| Boiling Point | 416 °C | [7] |

| Solubility | Slightly soluble in water and ethanol | [7][8] |

Part 2: The Pineal Gland's Messenger of Darkness: The Discovery of Melatonin

The discovery of melatonin is a testament to the power of bioassay-guided fractionation and a keen scientific intuition.

A Skin-Lightening Factor from the Pineal Gland

In 1917, it was observed that extracts from bovine pineal glands could lighten frog skin.[9] This peculiar finding lay relatively dormant until the 1950s when dermatologist Aaron B. Lerner at Yale University hypothesized that this pineal factor might be useful in treating skin pigmentation disorders.[9] This clinical interest drove the quest to isolate the active compound.

The Frog Skin Bioassay: A Guiding Light in the Dark

Lerner's team utilized a simple yet effective bioassay to guide their purification efforts: the ability of extracts to aggregate melanin granules in frog melanocytes, resulting in a visible lightening of the skin.[9][10] This bioassay was the critical tool that allowed them to track the skin-lightening activity through various fractionation steps.

Isolation and Characterization of Melatonin

In 1958, after processing a vast quantity of bovine pineal glands, Lerner and his colleagues successfully isolated and characterized the active compound.[11][12] They named it "melatonin" due to its effect on melanin.[9] The structure was determined to be N-acetyl-5-methoxytryptamine.[11]

Physicochemical Properties of Melatonin

The distinct physicochemical properties of melatonin underpin its biological distribution and function.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [13][14] |

| Molar Mass | 232.28 g/mol | [13][14] |

| Appearance | Off-white powder | [13][14] |

| Melting Point | 116.5 - 118 °C | [13][14] |

| Boiling Point | 512.8 °C | [13][14] |

| Solubility in water | 2 g/L at 20 °C | [15] |

Part 3: The Indoleamine Synthesis and Signaling Network

The physiological effects of serotonin and melatonin are dictated by their biosynthesis from the essential amino acid tryptophan and their interaction with specific cellular receptors.

Biosynthesis of Indoleamines from Tryptophan

The synthesis of serotonin and melatonin begins with the dietary amino acid tryptophan.[16]

Caption: The biosynthetic pathway of indoleamines from tryptophan.

Serotonin Receptor Signaling: The 5-HT₂A Receptor

Serotonin exerts its diverse effects by binding to a large family of receptors. The 5-HT₂A receptor, a Gq-protein coupled receptor, is a key player in many of serotonin's central nervous system functions.[17]

Caption: Signaling pathway of the serotonin 5-HT₂A receptor.

Melatonin Receptor Signaling: The MT₁ Receptor

Melatonin's effects, particularly on circadian rhythms, are primarily mediated by the MT₁ and MT₂ receptors, which are Gi-protein coupled.[18]

Caption: Signaling pathway of the melatonin MT₁ receptor.

Part 4: Historical Experimental Protocols

Understanding the ingenuity and limitations of early scientific methods provides invaluable context for the discoveries they enabled. The following are detailed, reconstructed protocols based on historical accounts.

Experimental Protocol: Isolation of 'Enteramine' (Serotonin) from Enterochromaffin Cells (Circa 1937)

Objective: To extract a bioactive substance from the gastrointestinal mucosa that causes smooth muscle contraction.

Methodology Rationale: The choice of acetone as a solvent was common for extracting small organic molecules from biological tissues. The bioassay using an isolated rat uterus was a sensitive and established method for detecting substances that induce smooth muscle contraction.

Step-by-Step Protocol:

-

Tissue Preparation: Obtain fresh rabbit gastric mucosa.

-

Extraction: Homogenize the tissue in acetone.

-

Filtration: Filter the homogenate to remove solid tissue debris.

-

Solvent Evaporation: Evaporate the acetone from the filtrate under reduced pressure to yield a crude extract.

-

Bioassay Preparation: Prepare an isolated rat uterus tissue bath with a physiological salt solution, maintained at a constant temperature and aerated.

-

Bioassay: Apply the crude extract to the tissue bath and record any resulting muscle contractions using a kymograph.

-

Further Purification (Conceptual): Subsequent purification would have involved further solvent extractions and rudimentary chromatographic techniques to isolate the active amine fraction.

Experimental Protocol: Isolation of Melatonin from Bovine Pineal Glands (Circa 1958)

Objective: To isolate the skin-lightening factor from bovine pineal glands.

Methodology Rationale: The large-scale processing of bovine pineal glands was necessary due to the low concentration of melatonin in the tissue. The frog skin bioassay provided a direct and visually quantifiable measure of the desired biological activity.

Step-by-Step Protocol:

-

Tissue Procurement: Obtain a large quantity of bovine pineal glands (e.g., from a slaughterhouse).[5]

-

Initial Extraction: Homogenize the pineal glands in an appropriate organic solvent (e.g., acetone or ethanol).

-

Solvent Partitioning: Perform a series of solvent-solvent extractions to partition the active compound into a less polar phase, separating it from water-soluble components.

-

Chromatography: Employ column chromatography (e.g., using silica gel or alumina) to separate the components of the extract based on their polarity.

-

Bioassay-Guided Fraction Collection:

-

Collect fractions as they elute from the chromatography column.

-

For each fraction, perform the frog skin bioassay:

-

Prepare isolated sections of frog skin.

-

Apply a small amount of the fraction to the skin.

-

Observe for a lightening of the skin's pigmentation under a microscope.

-

-

-

Crystallization: Pool the active fractions, concentrate them, and induce crystallization to obtain the pure compound.

-

Structural Elucidation: Subject the purified crystals to chemical analysis (e.g., elemental analysis, spectroscopy) to determine the molecular structure.[11]

Part 5: Conclusion and Future Perspectives

The discoveries of serotonin and melatonin were landmark achievements in physiology and neuroscience, revealing the profound impact of these small indoleamine molecules on a vast array of biological processes. The journey from observing their physiological effects to isolating and characterizing them, and finally to elucidating their complex signaling pathways, showcases the evolution of biochemical and pharmacological research. For professionals in drug development, a deep understanding of this history provides a crucial foundation for the rational design of novel therapeutics targeting the serotonergic and melatonergic systems. Future research will undoubtedly continue to uncover new roles for these versatile molecules and refine our understanding of their intricate regulatory networks.

References

-

Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Chemistry and Biosynthesis of Melatonin. (2021, November 30). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]

- Tan, D. X., Manchester, L. C., & Reiter, R. J. (2002). Chemical and Physical Properties and Potential Mechanisms: Melatonin as a Broad Spectrum Antioxidant and Free Radical Scavenger. Current Topics in Medicinal Chemistry, 2(2), 181-197.

-

Serotonin Formula. (n.d.). Soft Schools. Retrieved January 17, 2026, from [Link]

-

The Serotonin Molecule. (n.d.). World of Molecules. Retrieved January 17, 2026, from [Link]

-

Signaling of melatonin receptor homomers of MT 1 and MT 2 and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins. (2020, August 23). PMC. Retrieved January 17, 2026, from [Link]

-

Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Jockers, R., Delagrange, P., & Dubocovich, M. L. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3271-3283.

-

Melatonin signaling pathways are summarized in this figure. Both MT1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Schematic representations of signaling pathways from 5-HT receptors to... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved January 17, 2026, from [Link]

-

Melatonin. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-Indolepropionic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Serotonin. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

- Murch, S. J., Campbell, S. S., & Saxena, P. K. (2019). Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.). Plant Cell Reports, 38(11), 1375-1388.

-

Schematic representation of tryptophan and tryptamine biosynthesis and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Photophysics of a Neurotransmitter: Ionization and Spectroscopic Properties of Serotonin. (n.d.). CCMB. Retrieved January 17, 2026, from [Link]

-

Serotonin. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

of tryptophan metabolism to indoleamines and auxin. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. (2023, March 15). PMC. Retrieved January 17, 2026, from [Link]

-

Serotonin 5HT 2A receptors and their major signaling pathways. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]

- Lerner, A. B., Case, J. D., & Takahashi, Y. (1960). Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. Journal of Biological Chemistry, 235(7), 1992-1997.

-

Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human. (2008). PubMed. Retrieved January 17, 2026, from [Link]

-

Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016, January 12). PMC. Retrieved January 17, 2026, from [Link]

-

75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin. (2023, October 27). Cleveland Clinic. Retrieved January 17, 2026, from [Link]

-

Enteric serotonergic neurones … finally! (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Isolation of melatonin and 5-methoxyindole-3-acetic acid from bovine pineal glands. (1960). PubMed. Retrieved January 17, 2026, from [Link]

-

Pineal gland. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Maurice M. Rapport. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Serotonin and the Last Great Bioassay. (2003). Science Alert. Retrieved January 17, 2026, from [Link]

-

Identification and characterization, by paper chromatography, of enteramine, octopamine, tyramine, histamine and allied substances in extracts of posterior salivary glands of octopoda and in other tissue extracts of vertebrates and invertebrates. (1951). PubMed. Retrieved January 17, 2026, from [Link]

-

In Vitro Frog Skin Assay for Agents that Darken and Lighten Melanocytes. (1959). Scilit. Retrieved January 17, 2026, from [Link]

-

Serotonin. (n.d.). Basic Neurochemistry. Retrieved January 17, 2026, from [Link]

-

Historical introduction: the Italian contribution to the discovery of 5-hydroxytryptamine (enteramine, serotonin). (1986). PubMed. Retrieved January 17, 2026, from [Link]

-

(PDF) In: New Developments in Melatonin Research The Scotophase Rise in Plasma Melatonin in Rana Tadpoles and Frogs Comes from the Pineal Gland and the Eyes, whereas the Gut does not Appear to Contribute to Circulating Melatonin. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Serotonin: A Biography. (2022, September 12). Psychiatric Times. Retrieved January 17, 2026, from [Link]

-

The Erspamer's serotonin. (2019, January 22). Giorgio Samorini. Retrieved January 17, 2026, from [Link]

-

ISOLATION OF MELATONIN, THE PINEAL GLAND FACTOR THAT LIGHTENS MELANOCYTES1. (1958). ScienceOpen. Retrieved January 17, 2026, from [Link]

-

Yellow light improves milk quality, antioxidant capacity, immunity, and reproductive ability in dairy cows by elevating endogenous melatonin. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

-

Melatonin and the skin: from frog to human. (1996). PubMed. Retrieved January 17, 2026, from [Link]

-

Maurice M. Rapport. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

-

Bioassay Of Serotonin On Rat Stomach Strip By Three Point Assay Method. (n.d.). RJPT SimLab. Retrieved January 17, 2026, from [Link]

-

Death of scientist who discovered serotonin. (2011, September 4). Inside the Brain. Retrieved January 17, 2026, from [Link]

-

Integrated Nature of Chromatophore Responses in the in Vitro Frog Skin Bioassay. (1969). Endocrinology. Retrieved January 17, 2026, from [Link]

-

Serum vasoconstrictor, serotonin; isolation and characterization. (1948). PubMed. Retrieved January 17, 2026, from [Link]

-

Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

-

Assay of Seretonin.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

Sources

- 1. Enteric serotonergic neurones … finally! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. samorini.it [samorini.it]

- 4. inside-the-brain.com [inside-the-brain.com]

- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Serotonin Formula [softschools.com]

- 8. Serotonin - Wikipedia [en.wikipedia.org]

- 9. Pineal gland - Wikipedia [en.wikipedia.org]

- 10. Melatonin and the skin: from frog to human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ISOLATION OF MELATONIN, THE PINEAL GLAND FACTOR THAT LIGHTENS MELANOCYTES1 – ScienceOpen [scienceopen.com]

- 13. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 18. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the C2 Position

An In-Depth Technical Guide to the Core Characteristics of 2-Substituted Indoleamines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indoleamine scaffold is a cornerstone of neuropharmacology, serving as the foundational structure for critical neurotransmitters like serotonin and hormones like melatonin.[1] For decades, medicinal chemistry efforts have concentrated on modifying the ethylamine side chain or substituting the benzene portion of the indole ring, particularly at the C5 position. However, direct substitution at the C2 position of the indole nucleus has emerged as a powerful, albeit more synthetically challenging, strategy for exquisitely tuning pharmacological activity.

This guide delves into the basic characteristics of 2-substituted indoleamines, moving beyond a simple catalog of compounds. We will explore the nuanced effects of C2 modification on receptor affinity, functional efficacy, and overall molecular properties. By understanding the causality behind these changes, from synthetic rationale to receptor interaction, we can better leverage this versatile scaffold for the development of next-generation therapeutics targeting a range of physiological systems.

Section 1: Synthetic Strategies and Methodologies

The accessibility of 2-substituted indoles is paramount for exploring their therapeutic potential. While classical methods like the Fischer indole synthesis often provide limited regiochemical control for C2 substitution, modern catalytic approaches have opened the door to diverse and efficient syntheses.[2]

Palladium-Catalyzed Cyclization of 2-Alkynylanilines

A robust and versatile method for constructing the 2-substituted indole core involves the palladium-catalyzed cyclization of 2-alkynylanilines.[3] This approach is advantageous due to the ready availability of starting materials, which can be prepared via Sonogashira coupling of ortho-haloanilines and terminal alkynes.[3]

Causality of Experimental Choice: The use of a palladium catalyst, such as Pd(OAc)₂, is critical as it facilitates the intramolecular aminopalladation of the alkyne, followed by reductive elimination to form the indole ring. This reaction is often performed in aqueous micellar media (e.g., using TPGS-750-M), which enhances reaction rates and provides a more environmentally benign system.[3]

Experimental Protocol: Pd-Catalyzed Synthesis of a 2-Aryl Indole

This protocol provides a generalized, self-validating procedure for the synthesis of a 2-substituted indole, which can then be further elaborated to the corresponding indoleamine.

Objective: To synthesize 2-phenyl-1H-indole from 2-ethynylaniline and iodobenzene.

Materials:

-

2-ethynylaniline

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃)

-

TPGS-750-M (a surfactant for micellar catalysis)

-

Degassed water and Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-ethynylaniline (1.0 mmol), iodobenzene (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add a 3% aqueous solution of TPGS-750-M (5 mL) and K₂CO₃ (2.0 mmol). The mixture is degassed by three freeze-pump-thaw cycles.

-

Tandem Sonogashira Coupling: The reaction mixture is stirred vigorously at room temperature for 4-6 hours until TLC or LC-MS analysis confirms the consumption of 2-ethynylaniline and formation of the 2-(phenylethynyl)aniline intermediate.

-

Cyclization: The temperature is then raised to 80-100 °C. The cyclization is monitored by TLC (e.g., using a mobile phase of 8:2 petroleum ether:ethyl acetate) for the formation of the 2-phenyl-1H-indole product.[3] The reaction is typically complete within 12-24 hours.

-